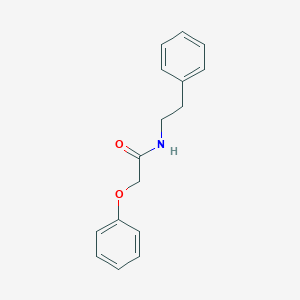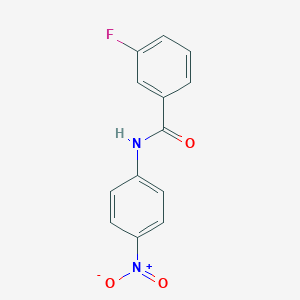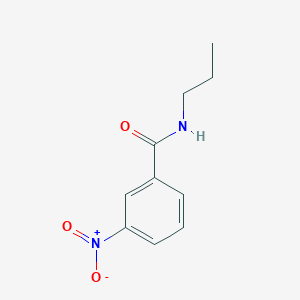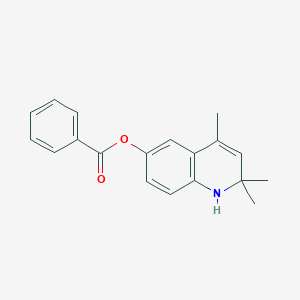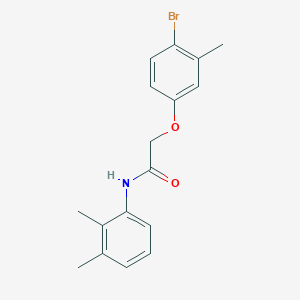
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has a molecular weight of 405.36 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to bind to specific proteins in cells, particularly bromodomain-containing proteins. These proteins play a role in gene expression and regulation, and by inhibiting their activity, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can alter the expression of genes involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide can induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other disease areas such as inflammation and autoimmune disorders. Finally, the development of more soluble forms of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide could improve its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-(4-bromo-3-methylphenoxy)acetic acid and 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One area of interest is its use in cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells by targeting specific proteins. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
5332-64-9 |
|---|---|
Nombre del producto |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Fórmula molecular |
C17H18BrNO2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-5-4-6-16(13(11)3)19-17(20)10-21-14-7-8-15(18)12(2)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Clave InChI |
VRUSSLGLHIFNDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



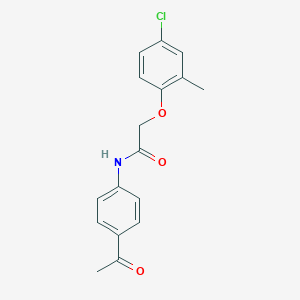
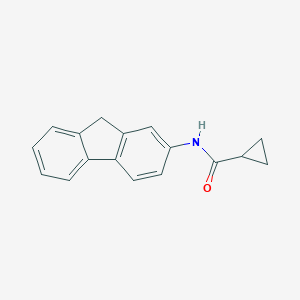
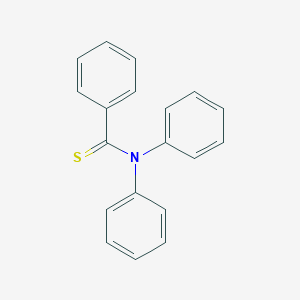
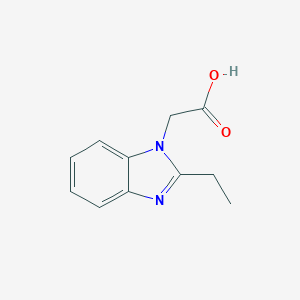
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
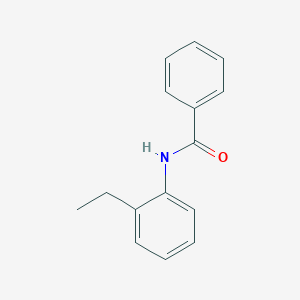
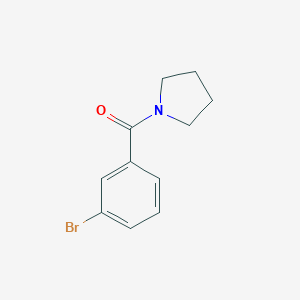
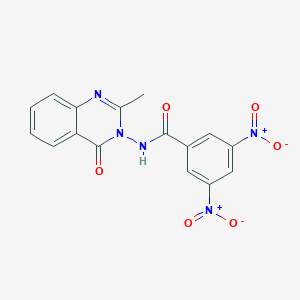
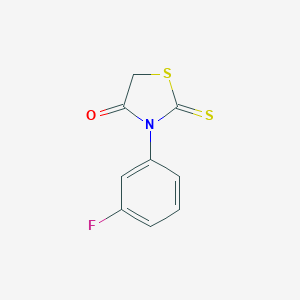
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
